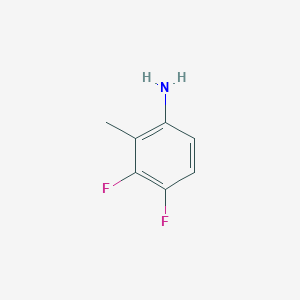
3,4-Difluoro-2-methylaniline
Cat. No. B178413
Key on ui cas rn:
114153-09-2
M. Wt: 143.13 g/mol
InChI Key: HYODOAMUBRENLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04880806
Procedure details


Into a solution of 6-bromo-3,4-difluoro-2-methylthiomethylaniline (6.00 g) in ethanol (120 ml) is suspensed Raney nickel (70 ml), and the mixture is stirred at 50° C. for 30 minutes. After removing Raney nickel by filtration, the filtrate is concentrated to give 3,4-difluoro-2-methylaniline (3.77 g) as a colorless oil.
Name
6-bromo-3,4-difluoro-2-methylthiomethylaniline
Quantity
6 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([NH2:8])=[C:6]([CH2:9]SC)[C:5]([F:12])=[C:4]([F:13])[CH:3]=1>C(O)C.[Ni]>[F:12][C:5]1[C:6]([CH3:9])=[C:7]([CH:2]=[CH:3][C:4]=1[F:13])[NH2:8]
|
Inputs


Step One
|
Name
|
6-bromo-3,4-difluoro-2-methylthiomethylaniline
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=C1N)CSC)F)F
|
Step Two
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred at 50° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing Raney nickel
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C(=C(N)C=CC1F)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.77 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
